molecular formula C11H11FINO B8170401 (2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone

(2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8170401
M. Wt: 319.11 g/mol
InChI Key: SHLJBZIAFBUGJW-UHFFFAOYSA-N
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Description

(2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a pyrrolidine ring attached to a methanone group, which is further substituted with fluoro and iodo groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or iodo positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-6-chlorophenyl)(pyrrolidin-1-yl)methanone
  • (2-Fluoro-6-bromophenyl)(pyrrolidin-1-yl)methanone
  • (2-Fluoro-6-methylphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(2-Fluoro-6-iodophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine ring provides a distinct chemical profile that can be leveraged in various research and industrial applications .

Properties

IUPAC Name

(2-fluoro-6-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLJBZIAFBUGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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